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Abstract
The precise separation and resolution of proteins are fundamental to numerous applications in

research, diagnostics, and the development of therapeutics. The choice of buffering system in

electrophoretic techniques is a critical determinant of separation quality. This application note

details the use of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic buffer,

as a superior separator in various protein resolution systems. With a pKa of 6.8, ACES offers a

stable buffering environment closer to physiological pH, which can be advantageous for

maintaining protein integrity and improving resolution in techniques such as discontinuous

sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), isoelectric focusing

(IEF), and capillary electrophoresis (CE). This document provides detailed protocols and

quantitative comparisons to guide researchers in leveraging ACES for their protein separation

needs.

Introduction
ACES is one of the biological buffers developed by Good and his colleagues, designed to be

effective in the pH range of 6.1 to 7.5.[1][2] Its zwitterionic nature at its pKa minimizes its

interaction with other charged molecules, a desirable characteristic for a separation medium. In

protein electrophoresis, the buffer system's ability to maintain a constant pH is crucial for

consistent electrophoretic mobility and sharp, well-resolved protein bands. Traditional buffer

systems, such as Tris-glycine, operate at a higher pH (typically around 8.3 in the running

buffer), which can sometimes lead to band distortion or protein modification. The near-neutral
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pH buffering of ACES provides a gentler environment for proteins, potentially preserving their

native structure and activity, which is particularly important in native gel electrophoresis and for

the analysis of sensitive proteins.

Key Advantages of ACES in Protein Resolution
Optimal Buffering at Near-Neutral pH: The pKa of ACES (~6.8) is ideal for applications

requiring a pH between 6.1 and 7.5, which can be beneficial for the stability of many

proteins.[1][2]

Improved Resolution of Low Molecular Weight Proteins: The unique properties of ACES-

based buffer systems can enhance the separation of smaller proteins and peptides that may

be poorly resolved in traditional systems.

Reduced Protein Modification: The milder pH environment of ACES buffers can minimize the

risk of deamidation and other pH-induced modifications of proteins during electrophoresis.

Versatility: ACES can be employed in a variety of electrophoretic techniques, including SDS-

PAGE, native PAGE, isoelectric focusing, and capillary electrophoresis.[1][2][3]

Comparative Data of Electrophoresis Buffers
While direct comparative studies with extensive quantitative data are limited in publicly

available literature, a comparison of the physicochemical properties of ACES with other

common electrophoresis buffers highlights its potential advantages.
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Buffer
Component

pKa (at 25°C)
Useful pH
Range

Typical
Running pH

Key
Characteristic
s

ACES ~6.8 6.1 - 7.5 ~7.0

Zwitterionic, low

metal binding,

good for near-

neutral pH

separations.

Tris 8.1 7.1 - 9.1
8.3 - 9.5 (in Tris-

Glycine)

Commonly used,

but can be

reactive with

some proteins.

Higher pH may

not be ideal for

all proteins.

Bis-Tris 6.5 5.8 - 7.2 ~6.5 - 7.2

Good for long-

term stability of

gels and

separation of low

MW proteins.

MOPS 7.2 6.5 - 7.9 ~7.0

Good alternative

to Tris, but can

be oxidized by

certain reagents.

Phosphate 7.2 6.2 - 8.2 ~7.0

Can inhibit some

enzymatic

reactions and

has a higher

conductivity,

leading to more

heat generation.

Application 1: Discontinuous SDS-PAGE
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In discontinuous SDS-PAGE, a non-continuous buffer system is used to create a stacking

effect, resulting in sharper protein bands. ACES can be substituted for Tris in the preparation of

both the stacking and resolving gels, as well as the running buffer, to establish a system that

operates at a lower pH.

Experimental Protocol: ACES-SDS-PAGE
1. Reagent Preparation:

30% Acrylamide/Bis-acrylamide (29:1) solution

ACES Resolving Gel Buffer (1.5 M, pH 8.45): Dissolve 41.0 g of ACES in 200 ml of deionized

water. Adjust the pH to 8.45 with NaOH and bring the final volume to 250 ml.

ACES Stacking Gel Buffer (0.5 M, pH 6.8): Dissolve 13.68 g of ACES in 200 ml of deionized

water. Adjust the pH to 6.8 with HCl and bring the final volume to 250 ml.

10% (w/v) Sodium Dodecyl Sulfate (SDS)

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

N,N,N',N'-Tetramethylethylenediamine (TEMED)

ACES-SDS Running Buffer (1X): 25 mM ACES, 192 mM Glycine, 0.1% SDS. To prepare 1 L,

dissolve 4.55 g of ACES and 14.4 g of glycine in 900 ml of deionized water. Add 10 ml of

10% SDS and adjust the final volume to 1 L. The pH should be approximately 7.0.

2X Sample Loading Buffer: 100 mM ACES-HCl (pH 6.8), 4% SDS, 0.2% Bromophenol Blue,

20% Glycerol, 200 mM Dithiothreitol (DTT) (add fresh).

2. Gel Casting:

Resolving Gel (12%):

3.35 ml deionized water

4.0 ml 30% Acrylamide/Bis
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2.5 ml 1.5 M ACES (pH 8.45)

100 µl 10% SDS

50 µl 10% APS

5 µl TEMED

Stacking Gel (4%):

6.1 ml deionized water

1.3 ml 30% Acrylamide/Bis

2.5 ml 0.5 M ACES (pH 6.8)

100 µl 10% SDS

50 µl 10% APS

10 µl TEMED

3. Electrophoresis:

Assemble the gel cassette in the electrophoresis apparatus.

Fill the inner and outer chambers with 1X ACES-SDS Running Buffer.

Prepare protein samples by mixing with an equal volume of 2X Sample Loading Buffer and

heating at 95°C for 5 minutes.

Load the samples into the wells.

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the

gel.

Workflow for ACES Discontinuous SDS-PAGE```dot
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Logical flow of protein separation in IEF.

Application 3: Capillary Electrophoresis (CE)
CE offers high-resolution separation of proteins in a narrow capillary. The choice of background

electrolyte (BGE) is crucial for controlling the electroosmotic flow (EOF) and achieving efficient

separation. An ACES-based BGE can provide good buffering capacity at a near-neutral pH with

moderate conductivity, which is beneficial for minimizing Joule heating.
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Experimental Protocol: Protein Separation by CE with
ACES Buffer
1. Reagent Preparation:

Background Electrolyte (BGE): 50 mM ACES, pH 7.0. Adjust pH with NaOH.

Capillary Conditioning Solutions: 0.1 M HCl, 0.1 M NaOH, deionized water.

Sample Buffer: 10 mM ACES, pH 7.0.

2. CE Procedure:

Condition a new capillary by flushing sequentially with 0.1 M NaOH, deionized water, and 0.1

M HCl, followed by a final rinse with deionized water and the BGE.

Fill the capillary and reservoirs with the ACES BGE.

Inject the protein sample using either hydrodynamic or electrokinetic injection.

Apply a separation voltage (e.g., 15-25 kV).

Detect the separated proteins using UV absorbance (e.g., at 214 or 280 nm) or a more

sensitive detection method like laser-induced fluorescence if the proteins are labeled.

Workflow for Capillary Electrophoresis

System Setup Separation Detection

Capillary Conditioning Fill with ACES BGE Sample Injection Apply Voltage & Separate UV or Fluorescence Detection Data Analysis

Click to download full resolution via product page

Experimental workflow for protein CE.
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ACES buffer is a versatile and effective tool for high-resolution protein separation. Its ability to

provide stable buffering at a near-neutral pH makes it a valuable alternative to traditional buffer

systems, particularly for sensitive proteins or when enhanced resolution is required. The

protocols provided in this application note offer a starting point for researchers to incorporate

ACES into their protein electrophoresis workflows. Further optimization of buffer concentrations

and running conditions may be necessary to achieve the best results for specific applications.

The adoption of ACES-based systems has the potential to significantly improve the quality and

reproducibility of protein separation data in research and biopharmaceutical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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